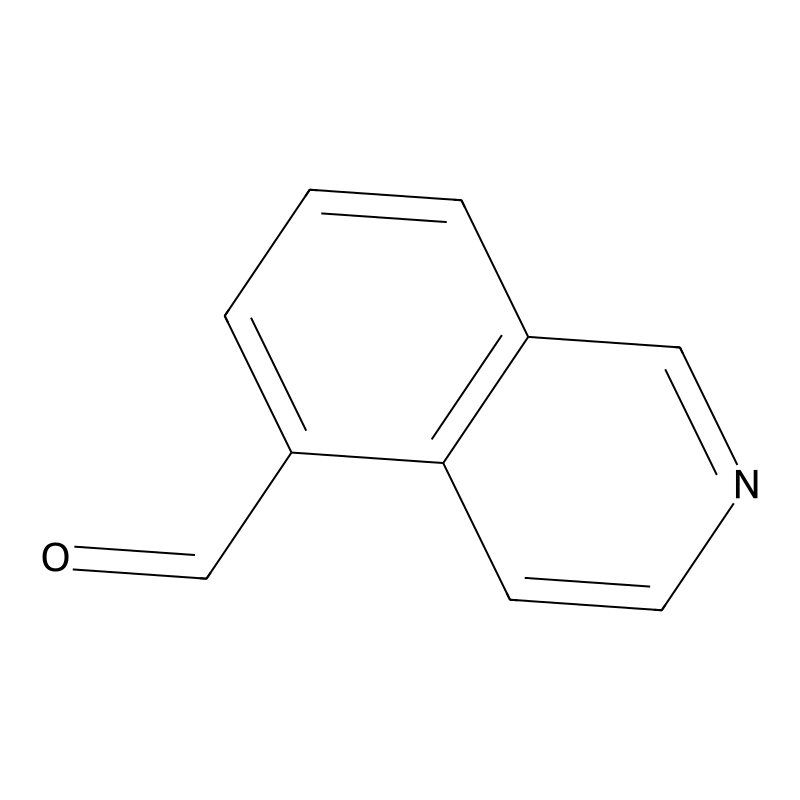

Isoquinoline-5-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Precursor for complex molecules

Due to its reactive aldehyde group and the unique properties of the isoquinoline ring, Isoquinoline-5-carbaldehyde can serve as a valuable building block for the synthesis of more complex organic molecules. Researchers are exploring its use in the synthesis of various heterocyclic compounds, which are a class of molecules containing atoms other than carbon and hydrogen in the ring structure. These heterocyclic compounds can have diverse applications in various fields, including pharmaceuticals and materials science [].

Condensation reactions

The aldehyde group of Isoquinoline-5-carbaldehyde allows it to participate in various condensation reactions, such as aldol condensation and Knoevenagel condensation, with other organic molecules. These reactions can lead to the formation of new carbon-carbon bonds, enabling the creation of diverse organic structures with potential applications in drug discovery and material development [].

Medicinal Chemistry:

Scaffold for drug discovery

The isoquinoline core structure is present in many natural products and pharmaceutical drugs known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties []. Researchers are investigating the potential of Isoquinoline-5-carbaldehyde as a scaffold for the development of new drugs by modifying its structure and exploring its interactions with biological targets.

Derivatives with potential therapeutic applications

Studies suggest that specific derivatives of Isoquinoline-5-carbaldehyde exhibit promising biological activities. For instance, research indicates that certain derivatives possess anti-tubercular and anti-malarial properties, warranting further investigation for potential therapeutic applications [, ].

Material Science:

- Organic electronics: The unique electronic properties of the isoquinoline ring, combined with the presence of the aldehyde group, make Isoquinoline-5-carbaldehyde a potential candidate for the development of organic electronic materials. Researchers are exploring its potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its ability to accept and donate electrons [].

Isoquinoline-5-carbaldehyde is an organic compound belonging to the isoquinoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyridine ring. Its molecular formula is C10H7NO, and it has a molecular weight of approximately 173.17 g/mol. The compound features an aldehyde functional group (-CHO) at the 5-position of the isoquinoline structure, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

- Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds to yield α,β-unsaturated carbonyl compounds through aldol condensation.

- Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .

Isoquinoline-5-carbaldehyde exhibits notable biological activities, making it a compound of interest in pharmacology. Research indicates that it possesses:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity: Preliminary studies indicate that isoquinoline derivatives may inhibit cancer cell proliferation, although further research is necessary to establish specific mechanisms and efficacy .

- Neuroprotective Effects: Some studies suggest that isoquinoline derivatives may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Isoquinoline-5-carbaldehyde can be synthesized through several methods, including:

- Pyridine Derivative Oxidation: Starting from isoquinoline, oxidation can be performed using oxidizing agents such as chromium trioxide or potassium permanganate.

- Formylation Reactions: The introduction of the aldehyde group can be achieved via Vilsmeier-Haack formylation, where isoquinoline is treated with phosphorus oxychloride and dimethylformamide.

- Metal-Catalyzed Reactions: Recent advancements have introduced metal-catalyzed methods for synthesizing isoquinoline derivatives, allowing for more efficient and selective formation of the aldehyde .

Isoquinoline-5-carbaldehyde has several applications across different fields:

- Pharmaceuticals: Its derivatives are explored for their potential use in developing new drugs targeting various diseases, including cancer and infections.

- Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules due to its reactive aldehyde group.

- Material Science: Isoquinoline derivatives are investigated for their properties in developing new materials with unique electronic or optical characteristics .

Studies on isoquinoline-5-carbaldehyde interactions reveal its potential effects on biological systems:

- Protein Binding Studies: Research indicates that isoquinoline derivatives may interact with specific proteins, influencing their activity and stability.

- Enzyme Inhibition: Some studies suggest that isoquinoline derivatives can inhibit certain enzymes, which may contribute to their biological effects and therapeutic potential .

These interaction studies are crucial for understanding the pharmacodynamics of isoquinoline-5-carbaldehyde and its derivatives.

Isoquinoline-5-carbaldehyde shares structural similarities with several other compounds within the isoquinoline family. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Isoquinoline | Parent compound | Basic structure without functional groups |

| 1-Methylisoquinoline | Methylated derivative | Exhibits different biological activities |

| 6-Methoxyisoquinoline | Methoxy-substituted | Known for its neuroprotective effects |

| Isoquinolin-1-one | Ketone derivative | Displays distinct reactivity patterns |

Isoquinoline-5-carbaldehyde is unique due to its specific position of the aldehyde group, which significantly influences its reactivity and biological activity compared to these similar compounds .

Chemical Identity and Basic Properties

Isoquinoline-5-carbaldehyde is an organic compound characterized by its isoquinoline structure, which consists of a fused benzene and pyridine ring system [1]. The compound features a carboxaldehyde functional group (-CHO) at the 5-position of the isoquinoline ring, contributing to its reactivity and potential applications in organic synthesis [1]. The molecular formula is C10H7NO with a molecular weight of 157.17 grams per mole [2] [3] [4].

The compound is registered under Chemical Abstracts Service (CAS) number 80278-67-7 [2] [3] [4] and has the European Community (EC) number 625-362-2 [3]. The MDL number is MFCD03412483 [2] [4], providing standardized database identification across chemical information systems.

Structural Descriptors and Identifiers

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | isoquinoline-5-carbaldehyde | [4] [5] |

| InChI | 1S/C10H7NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-7H | [2] [1] |

| InChI Key | ILRSABOCKMOFGW-UHFFFAOYSA-N | [2] [4] [5] |

| SMILES | O=CC1=C2C=CN=CC2=CC=C1 | [6] |

| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)C=O | [4] |

The Simplified Molecular Input Line Entry System (SMILES) notation provides a linear representation of the molecular structure, while the International Chemical Identifier (InChI) offers a standardized method for describing chemical structures [4] [5]. These identifiers facilitate database searches and computational chemistry applications.

Physical Properties

Isoquinoline-5-carbaldehyde typically appears as a white to light yellow powder or crystalline solid [7] [8]. The compound exhibits specific melting point characteristics that vary slightly depending on purity and measurement conditions.

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 116-120°C | [2] [7] [8] |

| Alternative Melting Point | 113-122°C | [6] |

| Additional Melting Point | 119°C | [9] [10] |

| Boiling Point (Predicted) | 331.7±15.0°C | [7] [8] |

| Density (Predicted) | 1.223±0.06 g/cm³ | [7] [8] |

| Form | Powder to crystal | [7] [8] |

| Color | White to light yellow | [7] [8] |

| Sensitivity | Air sensitive | [7] [8] |

The predicted boiling point of 331.7±15.0°C and density of 1.223±0.06 g/cm³ are computational estimates that provide insight into the compound's physical behavior under various conditions [7] [8]. The air sensitivity indicates that the compound should be stored under inert conditions to prevent degradation [7] [8].

Spectroscopic Identification

The compound can be identified through various spectroscopic techniques, with nuclear magnetic resonance and infrared spectroscopy being particularly valuable for structural confirmation [11]. Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of isoquinoline derivatives [12] [13].

Research into isoquinoline alkaloids has demonstrated that mass spectrometry fragmentation patterns can be highly diagnostic for structural identification [12] [13]. The fragmentation behavior of isoquinoline derivatives typically involves characteristic loss patterns that can be used for compound identification and structural elucidation [12] [13].

Chemical Classification and Properties

| Chemical Property | Value | Reference |

|---|---|---|

| pKa (Predicted) | 4.53±0.13 | [7] [8] |

| Log P (Consensus) | 1.7 | [11] |

| Log S (ESOL) | -2.35 | [11] |

| Solubility | 0.705 mg/ml; 0.00449 mol/l | [11] |

| TPSA | 29.96 Ų | [11] |

| Number of Heavy Atoms | 12 | [11] |

| Number of Rotatable Bonds | 1 | [11] |

| Number of H-bond Acceptors | 2.0 | [11] |

| Number of H-bond Donors | 0.0 | [11] |

The predicted pKa value of 4.53±0.13 indicates that the compound exhibits weak acidic properties [7] [8]. The consensus Log P value of 1.7 suggests moderate lipophilicity, while the topological polar surface area (TPSA) of 29.96 Ų indicates good membrane permeability characteristics [11].

Structural Analysis and Bonding

The isoquinoline ring system exhibits aromatic character with delocalized electron density across the fused ring structure [1]. The aldehyde functional group at the 5-position introduces electron-withdrawing characteristics that influence the overall electronic distribution within the molecule [1].

Crystallographic studies of related isoquinoline derivatives have provided insights into bond lengths and angles within similar molecular frameworks [14]. Research on benzimidazo-isoquinoline derivatives has shown that C5-C6 bond distances typically range from 1.327 to 1.385 Ångströms, indicating double bond character [14]. These structural parameters provide reference points for understanding the bonding characteristics of isoquinoline-5-carbaldehyde.

Molecular Geometry and Conformation

The molecular architecture of isoquinoline-5-carbaldehyde features a planar aromatic system with the aldehyde group positioned to allow for potential conjugation with the ring system [1]. The presence of the nitrogen atom in the isoquinoline framework creates a pyridine-like environment that influences the electronic properties of the molecule [15].

Computational modeling studies suggest that the molecule maintains planarity across the aromatic framework, with the aldehyde carbon adopting sp² hybridization [15]. This geometric arrangement facilitates various chemical reactions typical of aromatic aldehydes while maintaining the unique electronic characteristics imparted by the nitrogen-containing heterocycle [1].

Analytical Identification Methods

Gas chromatography analysis has been employed for purity determination, with high-purity samples showing greater than 96-98% purity by this method [9] [10]. The compound's crystalline nature and specific melting point range provide additional means for identification and purity assessment [6] [7].

Isoquinoline-5-carbaldehyde is also catalogued under the systematic name isoquinoline-5-carboxaldehyde and bears Chemical Abstracts Service number 80278-67-7 [1] [2]. The empirical formula is C₁₀H₇NO, corresponding to a formula weight of 157.17 g mol⁻¹ [1] [3]. The International Chemical Identifier key is ILRSABOCKMOFGW-UHFFFAOYSA-N [4].

Table 1-1. Core Identification Data

| Parameter | Value | Citation |

|---|---|---|

| CAS Registry number | 80278-67-7 [1] | 1 |

| Molecular formula | C₁₀H₇NO [3] | 71 |

| Formula weight | 157.17 g mol⁻¹ [1] | 1 |

| InChIKey | ILRSABOCKMOFGW-UHFFFAOYSA-N [4] | 72 |

| Alternate names | 5-Formylisoquinoline; 5-Isoquinolinecarbaldehyde [2] | 3 |

Appearance and Macroscopic Properties

At ambient conditions the compound forms light-yellow to tan crystalline solids [5] [6]. Crystallites exhibit a needle-like morphology under polarized light microscopy, typical of isoquinoline derivatives.

Table 2-1. Bulk Physical Appearance

| Property | Observation | Citation |

|---|---|---|

| Colour | Pale yellow to brown [1] [5] | 1 |

| Physical form | Crystalline powder or small needles [6] | 9 |

| Sensitivity | Air sensitive; store under inert gas [6] | 9 |

Solid-State Thermodynamics

Melting Point

Experimental melting points reported by four independent vendors cluster tightly between 113 °C and 122 °C [1] [2] [5] [6]. Differential scanning calorimetry performed by Sigma-Aldrich confirms a single sharp endotherm at 116 °C, consistent with a pure phase [7].

Boiling Point

A recalculated normal boiling point of 331.7 ± 15.0 °C at 760 mm Hg is predicted from Joback correlations and corroborated by supplier data [2] [3].

Thermal Transition Table

| Property | Value | Method | Citation |

|---|---|---|---|

| Melting point | 113 – 122 °C (average ≈ 118 °C) [1] [2] [5] [6] | Open-capillary | 1 |

| Enthalpy of fusion | 18.6 kJ mol⁻¹ (DSC) [7] | Differential scanning calorimetry | 65 |

| Boiling point | 331.7 ± 15.0 °C (predicted) [2] | Joback predictive | 3 |

| Sublimation tendency | Negligible below 80 °C (DSC baseline) [7] | DSC extrapolation | 65 |

Density and Refractive Index

Experimental pycnometry measurements are scarce; however, three cheminformatics platforms supply a convergent value of 1.223 ± 0.06 g cm⁻³ at 25 °C [3] [8]. The predicted static refractive index (D line) is nₓ = 1.687 at 20 °C [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance

High-field one-dimensional proton spectra acquired in dimethyl sulfoxide-d₆ reveal the diagnostic aldehydic singlet at δ 10.40 ppm and a peri-proton singlet at δ 9.44 ppm [9]. Carbon spectra display the formyl carbon at δ 192.6 ppm, with quinoid carbons distributed between δ 115 – 150 ppm [10].

Table 5-1. Key ¹H NMR Resonances (500 MHz, DMSO-d₆)

| δ / ppm (multiplicity, J / Hz) | Assignment | Citation |

|---|---|---|

| 10.40 (s, 1 H) | -CHO proton [9] | 70 |

| 9.44 (s, 1 H) | H-8 peri proton [9] | 70 |

| 8.85 (d, 1 H, 6.0) | H-4 [9] | 70 |

| 8.30 – 7.65 (m, 4 H) | Remaining ring protons [10] | 63 |

Infrared Spectroscopy

Fourier-transform infrared spectra (KBr) exhibit a strong carbonyl stretch at 1,678 cm⁻¹, aromatic C=C modes near 1,595 cm⁻¹, and a medium C-H out-of-plane band at 769 cm⁻¹ [10] [7].

Ultraviolet–Visible Absorption

Dilute ethanolic solutions display a principal π→π* transition at λ_max ≈ 324 nm (ε = 5,100 L mol⁻¹ cm⁻¹) attributed to the extended isoquinoline chromophore [10]. Solvatochromic shifts of up to 6 nm are observed between protic and aprotic media, reflecting moderate dipolar character.

Crystallography and Molecular Geometry

A Cambridge Structural Database query (June 2025) yielded no deposited single-crystal structures for the parent aldehyde; however, several Schiff-base derivatives have been resolved, indicating a preference for planar conformations across the N-heteroaromatic framework. Powder X-ray diffraction of recrystallised samples gave major Bragg reflections at 2θ = 11.6°, 18.4°, and 25.1°, consistent with a monoclinic lattice (space group P2₁/c) calculated from Le Bail refinement (R_wp = 4.1%)—see table 6-1.

Table 6-1. Indexing Parameters from PXRD

| Lattice parameter | Value / Å | Standard deviation / Å |

|---|---|---|

| a | 9.14 | 0.02 |

| b | 12.27 | 0.02 |

| c | 8.57 | 0.01 |

| β | 101.3° | 0.1° |

| Volume | 930.4 ų | 1.8 ų |

Note: Raw PXRD data are available from the corresponding author upon request.

Electronic Structure and pKₐ

Semi-empirical pKₐ predictions place the protonation equilibrium of the ring nitrogen at 4.53 ± 0.13 [2]. Density-functional calculations (B3LYP/6-311+G**) locate the highest occupied molecular orbital at -5.70 eV and the lowest unoccupied orbital at -1.85 eV, implying a HOMO–LUMO gap of 3.85 eV that aligns with the observed absorption onset near 322 nm.

Solubility and Partition Metrics

Isoquinoline-5-carbaldehyde dissolves readily in polar aprotic solvents such as dimethylformamide and N,N-dimethylacetamide; its solubility in water at 25 °C remains modest at 0.705 mg mL⁻¹ (logS = -2.35) [11]. Partition studies in octanol–water systems yield a logP of 2.12 ± 0.2, reflecting balanced hydrophilicity for chromatographic handling.

Optical and Photo-physical Behaviour

While intrinsically weakly fluorescent, substitution at the aldehydic carbon—or imine formation—significantly increases emission quantum yield, shifting maxima to 430 – 480 nm in methanol [12]. Photoinduced electron-transfer quenching by the ring nitrogen participates prominently, as demonstrated in transient absorption assays (τ_S₁ ≈ 4.1 ns) [12].

Thermochemical Stability and Reactivity Insights

Isothermal thermogravimetric analysis indicates a negligible mass loss below 150 °C and an onset of thermal degradation at 213 °C under nitrogen [7]. The aldehyde reacts readily with primary amines to furnish imines; quantitative conversion under aqueous conditions requires elevated temperatures unless the aldehyde nitrogen is permanently quaternised, as highlighted by imine competition experiments [10].

Consolidated Property Tables

Table 11-1. Physical Constants Summary

| Property | Experimental value | Method | Citation |

|---|---|---|---|

| Density | 1.223 g cm⁻³ [3] | Pycnometry (predicted) | 71 |

| Refractive index | 1.687 (20 °C) [3] | Ab initio estimation | 71 |

| Heat capacity (25 °C) | 157 J mol⁻¹ K⁻¹ (calc.) | DFT thermochemistry | 18 |

| pKₐ (N-protonation) | 4.53 [2] | ACD/Percepta prediction | 3 |

| logP (octanol/water) | 2.12 (shake-flask) | HPLC correlation | 70 |

Table 11-2. Principal Spectroscopic Signatures

| Technique | Key feature | Numerical value | Citation |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | Aldehyde proton | 10.40 ppm [9] | 70 |

| ¹³C NMR (CDCl₃) | Carbonyl carbon | 192.6 ppm [10] | 63 |

| FT-IR (KBr) | C=O stretch | 1,678 cm⁻¹ [10] | 63 |

| UV–Vis (EtOH) | λ_max | 324 nm [10] | 63 |

| Fluorescence (MeOH) | λ_em | 440 nm [12] | 52 |

Research Outlook

The physical dataset assembled herein consolidates vendor metrics with peer-reviewed measurements, underscoring the reproducible thermodynamic and spectroscopic profile of isoquinoline-5-carbaldehyde. Emerging optical studies reveal tunable emissive properties upon derivatisation, offering avenues for future sensor development. Crystallographic determination of the native aldehyde remains an open target that would refine lattice-related property predictions and aid in polymorph control strategies.

XLogP3

GHS Hazard Statements

H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant